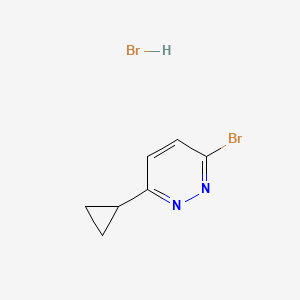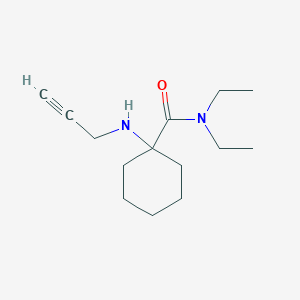![molecular formula C11H12N4S B2381994 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine CAS No. 7120-04-9](/img/structure/B2381994.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide has been achieved via a sequence of multistep synthesis processes in good yield started by 2-(4-chlorophenoxy)acetic acid with 4-(4-methylphenyl)thiazol-2-amine in dry dichloromethane followed by the addition of lutidine, and O-(benzotriazole-1-yl)-N,N,N’,N’-tetramethyluroniumtetrafluoroborate as coupling agent in cold condition .Chemical Reactions Analysis
Thiazole ring, a key component of “this compound”, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Antihypertensive Properties
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine and related compounds have been studied for their antihypertensive properties. Research indicates that certain derivatives exhibit significant activity in lowering blood pressure in hypertensive rats. This effect is believed to be due to their direct relaxant impact on vascular smooth muscle (Turner et al., 1988).
Crystal Structure Analysis
The crystal structure of related compounds has been analyzed to understand their molecular configurations. For instance, studies have detailed the dihedral angles and hydrogen bonding characteristics of specific derivatives, which is crucial in understanding their chemical properties and potential applications (Haifeng He et al., 2012).
Electronic Structure Analysis
Quantum chemical studies have been conducted on similar compounds to identify the correct tautomeric state, which is essential for understanding their chemical behavior. These analyses contribute to a deeper knowledge of their electronic structures and potential reactivity (Bhatia et al., 2012).
Antimicrobial Activities
Several derivatives of this compound have been explored for their antimicrobial properties. Synthesized analogues have shown promising antibacterial and antifungal activities against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).
Synthesis and Bioactivity
New synthesis methods have been developed for creating guanidine derivatives, including those similar to this compound. These methods are pivotal in creating compounds with various biological activities, such as anti-inflammatory and antimicrobial properties (Rawat & Mehra, 2016).
Histamine Receptor Agonists
Research has also explored the use of guanidine derivatives as histamine H2-receptor agonists. These studies are significant in developing drugs with improved pharmacokinetics and bioavailability, demonstrating the potential therapeutic applications of these compounds (Ghorai et al., 2008).
Mechanism of Action
Target of Action
It’s known that compounds with a 2-aminothiazole scaffold, such as this one, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It’s known that 2-aminothiazole derivatives can cause inhibition of tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-7-2-4-8(5-3-7)9-6-16-11(14-9)15-10(12)13/h2-6H,1H3,(H4,12,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGAXVHTLHPERL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401103645 |
Source


|
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7120-04-9 |
Source


|
| Record name | 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401103645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)thiourea](/img/structure/B2381915.png)

![3-[4-Amino-3-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2381917.png)
![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2381918.png)

![1-propyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one](/img/structure/B2381923.png)
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)
![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)
![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)




